2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile
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Description
2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C10H11F3N4O and its molecular weight is 260.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Compounds related to 2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile have been used in the synthesis of biologically pertinent hydropyrimidines, leveraging their catalytic properties in the Biginelli reaction (Ramalingan et al., 2010).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds containing the 1,3,4-oxadiazole moiety. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to significant antibacterial activity (Khalid et al., 2016). Additionally, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, also incorporating a piperidine ring, have been synthesized and found to exhibit strong antimicrobial activity, as confirmed by structure-activity relationship studies (Krolenko et al., 2016).
Heterocyclic Synthesis
Compounds similar to the query chemical have been used as building blocks in the synthesis of diverse heterocyclic structures. For example, studies involving 2-Arylhydrazononitriles have led to the development of 1,2,3-triazoles and triazolopyridines, demonstrating the versatility of these compounds in synthesizing complex heterocyclic frameworks (Al-Mousawi et al., 2007).
Photophysical and Supramolecular Chemistry
In the realm of photophysical and supramolecular chemistry, derivatives of the query compound have been utilized in creating heterodinuclear complexes with interesting properties. For example, studies have demonstrated the assembly of non-covalent lanthanide podates, which are of interest due to their controlled physicochemical properties (Piguet et al., 1997).
Antitumor Activity
Some derivatives of the query compound have been investigated for their antitumor activities. For instance, certain 1,3,4-oxadiazole bearing compounds have shown potential in inhibiting the growth of tumor cell lines, indicating their possible application in cancer therapy (Al-Omran et al., 2014).
Properties
IUPAC Name |
2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O/c11-10(12,13)9-16-15-8(18-9)7-1-4-17(5-2-7)6-3-14/h7H,1-2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQWZGPKLRDGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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